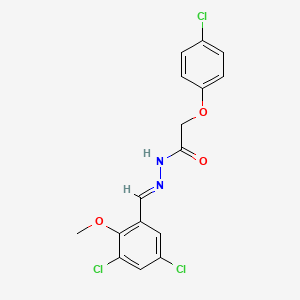
3-methyl-4-nitro-N-(2-thienylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-nitro-N-(2-thienylmethyl)benzamide, also known as MTNB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTNB belongs to the class of benzamide derivatives and is known for its anti-inflammatory, analgesic, and antipyretic properties.
Mechanism of Action
3-methyl-4-nitro-N-(2-thienylmethyl)benzamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and their inhibition can lead to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects
3-methyl-4-nitro-N-(2-thienylmethyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3-methyl-4-nitro-N-(2-thienylmethyl)benzamide has also been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are known to contribute to the inflammatory response.
Advantages and Limitations for Lab Experiments
3-methyl-4-nitro-N-(2-thienylmethyl)benzamide has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize, making it readily available for research purposes. 3-methyl-4-nitro-N-(2-thienylmethyl)benzamide has also been found to have low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of 3-methyl-4-nitro-N-(2-thienylmethyl)benzamide is that it has poor solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the research of 3-methyl-4-nitro-N-(2-thienylmethyl)benzamide. One direction is to investigate its potential use in the treatment of cancer. 3-methyl-4-nitro-N-(2-thienylmethyl)benzamide has been shown to have anti-cancer properties, and further research is needed to determine its efficacy in treating various types of cancer. Another direction is to investigate its potential use in the treatment of neuroinflammatory disorders, such as Alzheimer's disease and Parkinson's disease. 3-methyl-4-nitro-N-(2-thienylmethyl)benzamide has been found to have neuroprotective properties, and further research is needed to determine its potential therapeutic applications in these disorders.
Conclusion
3-methyl-4-nitro-N-(2-thienylmethyl)benzamide is a promising chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory disorders. 3-methyl-4-nitro-N-(2-thienylmethyl)benzamide has also been shown to have anti-cancer and neuroprotective properties, making it a promising candidate for cancer therapy and the treatment of neuroinflammatory disorders. Further research is needed to fully understand the potential therapeutic applications of 3-methyl-4-nitro-N-(2-thienylmethyl)benzamide.
Synthesis Methods
3-methyl-4-nitro-N-(2-thienylmethyl)benzamide can be synthesized using various methods, including the reaction of 3-methyl-4-nitrobenzoic acid with thionyl chloride, followed by the reaction with 2-thienylmethylamine. Another synthesis method involves the reaction of 3-methyl-4-nitrobenzoic acid with thionyl chloride, followed by the reaction with 2-thienylmethanol.
Scientific Research Applications
3-methyl-4-nitro-N-(2-thienylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory disorders. 3-methyl-4-nitro-N-(2-thienylmethyl)benzamide has also been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
3-methyl-4-nitro-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-9-7-10(4-5-12(9)15(17)18)13(16)14-8-11-3-2-6-19-11/h2-7H,8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVMVRNZTVWNJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2=CC=CS2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-nitro-N-(thiophen-2-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5698732.png)
![N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide](/img/structure/B5698738.png)
![4-[(3-bromo-4-ethoxy-5-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5698771.png)
![1-[4-(benzyloxy)benzyl]-4-ethylpiperazine](/img/structure/B5698772.png)
![4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5698778.png)



![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5698815.png)

![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5698822.png)
![5-[(1-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5698828.png)